2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride
Overview
Description
2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride is a versatile chemical compound with a wide range of applications in various scientific fields. It is known for its unique properties, making it indispensable in areas such as pharmaceuticals, organic synthesis, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride typically involves the reaction of 2-(Propane-2-sulfonyl)-ethanol with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and other parameters, ensuring consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfides, thiols, and various substituted ethylamine derivatives .
Scientific Research Applications
2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceutical drugs, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride involves its interaction with molecular targets through its sulfonyl and ethoxy groups. These interactions can modulate the activity of enzymes and proteins, leading to various biochemical effects. The compound can also participate in cellular pathways, influencing metabolic processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride include:
- 2-(Propane-2-sulfonyl)-ethanol
- 2-(Propane-2-sulfonyl)-ethylamine
- 2-(Propane-2-sulfonyl)-ethoxy-acetic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the sulfonyl and ethoxy groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions and effects .
Properties
IUPAC Name |
2-(2-propan-2-ylsulfonylethoxy)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3S.ClH/c1-7(2)12(9,10)6-5-11-4-3-8;/h7H,3-6,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUMFGJKJBPLEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCOCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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